Lithium aluminium hydride
Overview
Description
Lithium aluminium hydride, also known as lithium tetrahydridoaluminate, is an inorganic compound with the chemical formula LiAlH₄. It was discovered in 1947 by Schlesinger, Finholt, and Bond. This compound is a powerful reducing agent widely used in organic synthesis due to its ability to donate hydride ions. It appears as odorless white or gray crystals and is highly reactive, especially with water, releasing hydrogen gas .
Mechanism of Action
Target of Action
Lithium aluminium hydride (LiAlH4) is a strong reducing agent that primarily targets a variety of functional groups in organic compounds . These include aldehydes, ketones, carboxylic acids, esters, lactones, acid halides, and amides . It also targets nitriles, converting them to amines .
Mode of Action
LiAlH4 acts as a source of hydride ion (H-) in its reactions with carbonyls and other electrophiles . Because aluminium is less electronegative than boron, the Al-H bond in LiAlH4 is more polar, thereby, making LiAlH4 a stronger reducing agent . Addition of a hydride anion (H: –) to an aldehyde or ketone gives an alkoxide anion, which on protonation yields the corresponding alcohol .
Biochemical Pathways
The primary biochemical pathway affected by LiAlH4 is the reduction of various functional groups. For instance, it reduces aldehydes and ketones to alcohols . It also reduces carboxylic acids, esters, lactones, acid halides, and anhydrides to primary alcohols . Furthermore, it reduces nitriles and amides to amines .
Pharmacokinetics
It’s important to note that lialh4 is highly reactive and must be handled with care to prevent unwanted reactions .
Result of Action
The result of LiAlH4’s action is the reduction of various functional groups in organic compounds. This includes the conversion of aldehydes and ketones to alcohols , carboxylic acids and their derivatives to primary alcohols , and nitriles and amides to amines .
Action Environment
LiAlH4 is highly reactive and can react violently with water, releasing gaseous hydrogen . Therefore, it should be handled in a controlled environment, away from moisture . It’s also worth noting that LiAlH4 is more reactive than similar compounds due to the increased electron density and nucleophilicity of the hydride . This makes it a powerful reducing agent, but also means it requires careful handling to prevent unwanted reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of lithium aluminium hydride typically involves the reaction between lithium hydride and aluminum chloride in diethyl ether. The reaction can be represented as: [ 4LiH + AlCl_3 \rightarrow LiAlH_4 + 3LiCl ] This method is complex due to the potential evolution of hydrogen gas at room temperature .
Industrial Production Methods: In industrial settings, the synthesis often begins with the preparation of sodium aluminium hydride from elemental substances under high pressure and temperature. The sodium aluminium hydride is then converted to this compound through a salt metathesis reaction: [ NaAlH_4 + LiCl \rightarrow LiAlH_4 + NaCl ] This method ensures a high yield and involves filtration to remove lithium chloride from the ethereal solution of this compound .
Chemical Reactions Analysis
Types of Reactions: Lithium aluminium hydride is primarily known for its reduction reactions. It reduces a variety of functional groups, including aldehydes, ketones, carboxylic acids, esters, amides, nitriles, and epoxides .
Common Reagents and Conditions: Reactions involving this compound are typically carried out under anhydrous and inert conditions to prevent unwanted side reactions. Common solvents include tetrahydrofuran and diethyl ether .
Major Products:
- Aldehydes and ketones are reduced to primary and secondary alcohols, respectively.
- Carboxylic acids and esters are reduced to primary alcohols.
- Amides and nitriles are reduced to amines.
- Epoxides are converted to alcohols .
Scientific Research Applications
Lithium aluminium hydride has numerous applications in scientific research and industry:
Organic Synthesis: It is extensively used as a reducing agent in the synthesis of pharmaceuticals, agrochemicals, and polymers.
Hydrogen Storage: Due to its high hydrogen content, it is explored as a potential hydrogen storage medium for fuel cells.
Material Science: It is used in the preparation of reduced graphene oxide and other metal hydride compounds.
Comparison with Similar Compounds
Sodium Borohydride (NaBH₄): A milder reducing agent compared to lithium aluminium hydride. .
Sodium Aluminium Hydride (NaAlH₄): Similar in reactivity but used in different industrial applications.
Uniqueness: this compound is unique due to its high reactivity and ability to reduce a wide range of functional groups. Its stronger reducing power compared to sodium borohydride makes it indispensable in organic synthesis .
Properties
IUPAC Name |
aluminum;lithium;hydride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.Li.4H/q+3;+1;4*-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKLPLABXHXMIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[H-].[H-].[H-].[Li+].[Al+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
LiAlH4, AlH4Li | |
Record name | LITHIUM ALUMINUM HYDRIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID70893441 | |
Record name | Lithium aluminium hydride | |
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Molecular Weight |
38.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Lithium aluminum hydride appears as a white powder that turns gray on standing. If spread out over a large flat combustible surface, friction can cause ignition. Used to make other chemicals, as a polymerization catalyst, as a hydrogen source, and as a propellant., Gray to white crystals; [HSDB] | |
Record name | LITHIUM ALUMINUM HYDRIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/989 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Lithium aluminum hydride | |
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Solubility |
Solubility (parts/100 parts solvent): 30 (ether); 13 (tetrahydrofuran); 10 (dimethylcellosolve); 2 (dibutyl ether); 0.1 (dioxane). | |
Record name | LITHIUM ALUMINUM HYDRIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/648 | |
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Density |
0.917 at 59 °F (USCG, 1999) - Less dense than water; will float, 0.92 | |
Record name | LITHIUM ALUMINUM HYDRIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/989 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | LITHIUM ALUMINUM HYDRIDE | |
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Color/Form |
Microcrystalline powder when pure; gray when aluminum impurity present. Monoclinic crystals., Gray-white monoclinic crystals | |
CAS No. |
16853-85-3 | |
Record name | LITHIUM ALUMINUM HYDRIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/989 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Lithium aluminum hydride | |
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Record name | Aluminate(1-), tetrahydro-, lithium (1:1), (T-4)- | |
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Record name | Lithium aluminium hydride | |
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Record name | LITHIUM ALUMINUM HYDRIDE | |
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Record name | LITHIUM ALUMINUM HYDRIDE | |
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Melting Point |
Decomposes >125 °C | |
Record name | LITHIUM ALUMINUM HYDRIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/648 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q1: What makes lithium aluminium hydride such a potent reducing agent?
A1: LiAlH4 is a powerful reducing agent due to the high polarity of the Al-H bond, which readily donates hydride ions (H-) to electrophilic centers in organic molecules. This reactivity stems from the significant difference in electronegativity between lithium and aluminium.
Q2: Can you elaborate on the mechanism of LiAlH4 reduction of carbonyl compounds?
A2: The reduction of carbonyl compounds by LiAlH4 proceeds through a nucleophilic addition mechanism. The hydride ion (H-) acts as a nucleophile, attacking the electrophilic carbon of the carbonyl group. This attack is followed by a series of proton transfers, ultimately leading to the formation of an alcohol. [, , , , , ]
Q3: What are some examples of functional groups that can be reduced by LiAlH4?
A3: LiAlH4 can reduce a wide range of functional groups, including aldehydes, ketones, carboxylic acids, esters, amides, nitriles, and even some halides. [, , , , , , , , , , ]
Q4: The research mentions the reduction of pentachloropyridine with LiAlH4. What is unique about this reaction?
A4: The reduction of pentachloropyridine with LiAlH4 showcases the reagent's ability to facilitate unusual transformations. The reaction proceeds through an addition-elimination mechanism, resulting in the formation of 2,3,6-trichloropyridine as the major product. This involves an unusual cis-elimination after the initial hydride attack. [, ]
Q5: The articles discuss the use of LiAlH4 in asymmetric synthesis. How is this achieved?
A6: Asymmetric synthesis with LiAlH4 is achieved by modifying the reagent with chiral ligands, creating chiral reducing agents. These modified complexes exhibit different reactivities towards enantiomeric substrates, leading to the preferential formation of one enantiomer over the other. [, , , , ]
Q6: What type of chiral ligands are commonly used to modify LiAlH4 for asymmetric reductions?
A7: Common chiral ligands employed in modifying LiAlH4 for asymmetric reductions include alcohols like menthol, sugars like 3-O-benzyl-1,2-O-cyclohexylidene-α-D-glucofuranose, and chiral amino alcohols. [, , , , ]
Q7: How does the configuration of the chiral ligand influence the stereochemical outcome of the reduction?
A8: The configuration of the chiral ligand within the LiAlH4 complex plays a crucial role in determining the absolute configuration of the product alcohol. Different ligands direct the approach of the substrate towards the reducing agent, leading to the preferential formation of either the R- or S-enantiomer. [, , , ]
Q8: Are there any limitations to using LiAlH4 in asymmetric synthesis?
A9: While LiAlH4-based chiral reducing agents can be effective, they often provide moderate enantiomeric excesses (ee) compared to other asymmetric reduction methods. []
Q9: How do solvents influence the reactivity of LiAlH4?
A10: LiAlH4 is highly reactive with protic solvents like water and alcohols, liberating hydrogen gas. Therefore, it is typically used in aprotic solvents like diethyl ether and tetrahydrofuran. The choice of solvent can impact reaction rates and product distributions. [, , , , ]
Q10: The research mentions a reduction carried out in benzene. How is this possible given the usual reactivity of LiAlH4?
A11: While LiAlH4 typically reacts with protic solvents, specific substrates like certain propargyl alcohols can undergo reduction in benzene. This is because the substrate's structure and electronic properties facilitate the reduction process even in the absence of a strong coordinating solvent. []
Q11: The use of lithium bis-(2-methoxyethoxy)aluminium hydride is mentioned in one of the studies. What is the advantage of using this reagent over LiAlH4?
A12: Lithium bis-(2-methoxyethoxy)aluminium hydride (Red-Al) is a milder reducing agent compared to LiAlH4. It offers greater selectivity and is less prone to over-reduction, making it suitable for reactions with substrates containing multiple reducible functional groups. []
Q12: What is the role of transition metal chlorides in LiAlH4 reductions?
A13: Transition metal chlorides can act as catalysts in LiAlH4 reductions, influencing both the reaction rate and product distribution. For instance, they can promote the reduction of triarylvinyl halides to alkenes, while in their absence, reduction might lead to different product outcomes. []
Q13: How is LiAlH4 used in the synthesis of naturally occurring compounds?
A14: LiAlH4 is a valuable tool for synthesizing complex natural products. Its ability to reduce various functional groups allows for the construction of intricate molecular architectures found in natural compounds like alkaloids, flavanoids, and terpenoids. [, , , , , ]
Q14: Can you provide an example from the research where LiAlH4 plays a crucial role in a total synthesis?
A15: One example is the total synthesis of lycorine and zephyranthine, Amaryllidaceae alkaloids. LiAlH4 is employed to reduce a lactam intermediate and an epoxide, showcasing its versatility in manipulating different functional groups during a multi-step synthesis. []
Q15: The research mentions the use of LiAlH4 in the synthesis of polymers. Can you explain this further?
A16: LiAlH4 can be used to synthesize monomers or modify polymers containing reducible functional groups. For example, it can reduce carboxylic acid groups to alcohols, which can then be further functionalized for polymerization or modification of polymer properties. []
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